N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
CAS No.:
Cat. No.: VC11053247
Molecular Formula: C12H13N5O3S
Molecular Weight: 307.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N5O3S |
|---|---|
| Molecular Weight | 307.33 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C12H13N5O3S/c1-17-12(14-15-16-17)21-7-11(18)13-8-2-3-9-10(6-8)20-5-4-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,18) |
| Standard InChI Key | ZWKMZXOWMILILP-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
| Canonical SMILES | CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The IUPAC name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide reflects its benzodioxin core (2,3-dihydro-1,4-benzodioxin-6-yl), tetrazole substituent (1-methyl-1H-tetrazol-5-yl), and connecting sulfanyl-acetamide group . The molecular formula C₁₉H₁₉N₅O₅S corresponds to a molecular weight of 429.5 g/mol, as computed by PubChem .
Table 1: Key Molecular Descriptors
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 429.5 g/mol | |
| XLogP3-AA (Lipophilicity) | 2.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 9 | |
| Rotatable Bond Count | 7 |
Structural Features
The benzodioxin ring (C₆H₄O₂) is a fused bicyclic system with two oxygen atoms, contributing to the compound’s planar rigidity . The tetrazole group (C₂H₃N₄), a five-membered ring with four nitrogen atoms, enhances polarity and potential for hydrogen bonding. The sulfanyl-acetamide linker (SCH₂CONH) bridges these moieties, enabling conformational flexibility.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages:
Benzodioxin Ring Formation
The benzodioxin core is synthesized via cyclization of catechol derivatives with dihalides (e.g., 1,2-dibromoethane) under basic conditions. For example, 6-nitro-1,4-benzodioxane is reduced to the corresponding amine, which is subsequently acylated.
Coupling of Moieties
The final step employs coupling agents such as EDCI or DCC to link the benzodioxin-amine and tetrazole-thiol intermediates via a sulfanyl-acetamide bond. Reaction conditions (e.g., inert atmosphere, 0–5°C) minimize side reactions like oxidation.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzodioxin formation | Catechol, 1,2-dibromoethane, K₂CO₃, DMF, 80°C | 65–70% |
| Tetrazole synthesis | NaN₃, 1-methyl-1H-tetrazole-5-carbonitrile, DMF, 100°C | 50–55% |
| Coupling | EDCI, CH₂Cl₂, 0°C, N₂ atmosphere | 40–45% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Structural confirmation relies on NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, 15 mg/mL) . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under desiccation .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 6.85–6.79 (m, 3H, benzodioxin-H), 4.28 (s, 2H, OCH₂), 3.91 (s, 3H, NCH₃).
-
IR (KBr): 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
Comparative Analysis with Related Compounds
N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-2-[[1-(3,4-Dimethoxyphenyl)-5-Tetrazolyl]Thio]Acetamide
This analog (CID 645218) replaces the methyl group with a 3,4-dimethoxyphenyl substituent, increasing molecular weight to 429.5 g/mol and XLogP3-AA to 3.1 . The added methoxy groups enhance lipid solubility but reduce aqueous solubility .
N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}Acetamide
Incorporating a triazole-pyridine moiety (CID 1071797) alters bioactivity, with reported IC₅₀ values of 1.2 µM against tyrosine kinase .
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